3-(2-Methylphenyl)butan-2-ol, also known as 2-methyl-3-(2-methylphenyl)butan-2-ol, is an organic compound characterized by its structure featuring a butanol backbone with a methylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 168.25 g/mol. This compound is classified as a tertiary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms.
3-(2-Methylphenyl)butan-2-ol can be synthesized through several methods:
3-(2-Methylphenyl)butan-2-ol has applications in various fields:
Interaction studies involving 3-(2-Methylphenyl)butan-2-ol may focus on its behavior in various chemical environments or its interactions with biological systems. These studies often involve assessing how this compound interacts with enzymes or receptors, which could provide insights into its potential therapeutic applications.
Several compounds share structural similarities with 3-(2-Methylphenyl)butan-2-ol. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Methyl-2-butanol | A branched-chain alcohol used as a solvent. | |
1-Pentanol | A straight-chain primary alcohol used in synthesis. | |
4-Methyl-2-pentanol | A branched-chain alcohol known for its use as a solvent and intermediate. | |
1-Octanol | A straight-chain primary alcohol used in flavoring and fragrances. |
3-(2-Methylphenyl)butan-2-ol stands out due to the presence of the bulky methylphenyl group, which enhances its lipophilicity compared to simpler alcohols like 1-pentanol or 3-methyl-2-butanol. This structural feature may influence its solubility properties and reactivity patterns, making it particularly useful in specific applications within organic synthesis and industrial processes.
The compound 3-(2-methylphenyl)butan-2-ol is named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The root "butan-2-ol" indicates a four-carbon chain with a hydroxyl group (-OH) on the second carbon. The prefix "3-(2-methylphenyl)" specifies a 2-methyl-substituted phenyl group attached to the third carbon of the butanol backbone.
Synonyms for this compound include:
The molecular formula is $$ \text{C}{11}\text{H}{16}\text{O} $$, with a molecular weight of 164.24 g/mol. Its SMILES notation, $$ \text{CC1=CC=CC=C1C(C)C(C)O} $$, encodes the connectivity of the 2-methylphenyl group and hydroxyl-bearing carbon.
3-(2-Methylphenyl)butan-2-ol belongs to the secondary alcohol class, as the hydroxyl group is bonded to a carbon atom connected to two other carbons. The structure comprises two key functional groups:
The compound’s stereochemistry is defined by the chiral center at the second carbon of the butanol chain. While the PubChem entry does not specify enantiomeric forms, the CAS database lists (2S)-4-(3-methylphenyl)butan-2-ol as a distinct stereoisomer (CAS 2227764-62-5).
The synthesis of 3-(2-methylphenyl)butan-2-ol is rooted in Grignard reaction methodologies, which emerged in the early 20th century as a cornerstone of organic chemistry. A typical pathway involves:
Early synthetic efforts prioritized optimizing yield and purity, with advancements in catalytic systems and solvent selection refining the process. The compound’s structural simplicity made it a model for studying steric effects in secondary alcohols, particularly how the 2-methylphenyl group hinders nucleophilic attack at the hydroxyl-bearing carbon.
The Grignard reaction represents the most widely employed synthetic methodology for the preparation of 3-(2-Methylphenyl)butan-2-ol, offering excellent yields and high selectivity under optimized conditions [1] [3]. This organometallic approach involves the nucleophilic addition of 2-methylphenylmagnesium halides to 2-butanone, followed by aqueous workup to yield the desired tertiary alcohol [8] [13].
The successful synthesis of 3-(2-Methylphenyl)butan-2-ol via Grignard methodology requires careful consideration of reactant selection and reaction conditions [20] [22]. The formation of 2-methylphenylmagnesium bromide proceeds through direct oxidative addition of metallic magnesium to 2-methylphenyl bromide in anhydrous ethereal solvents [32] [35]. Research has demonstrated that the choice of halide significantly influences both the rate of Grignard reagent formation and subsequent reactivity with carbonyl substrates [31] [32].
The Schlenk equilibrium plays a crucial role in determining the distribution of organometallic species in solution, with equilibrium compositions varying significantly based on the halide employed [32]. Studies have shown that 2-methylphenyl bromide provides superior performance compared to the corresponding chloride or iodide derivatives, yielding 87% of the active RMgX species in diethyl ether solution [32].
Solvent selection represents a critical parameter in Grignard reaction optimization [31] [34]. Comparative studies have revealed that 2-methyltetrahydrofuran offers superior performance compared to traditional ethereal solvents, providing enhanced yields and improved safety profiles [31]. The use of 2-methyltetrahydrofuran results in equivalent chemoselectivity to diethyl ether while offering advantages including reduced peroxide formation propensity and improved phase separation during workup [31].
Table 1: Grignard Reaction Optimization for 3-(2-Methylphenyl)butan-2-ol Synthesis
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
2-Methylphenylmagnesium bromide + 2-Butanone | THF | 0 | 2.0 | 72 | 89 |
2-Methylphenylmagnesium chloride + 2-Butanone | Diethyl ether | 25 | 3.0 | 68 | 85 |
Butylmagnesium bromide + 2-Methylbenzaldehyde | THF | -78 | 4.0 | 45 | 78 |
2-Methylphenylmagnesium bromide + 2-Butanone (optimized) | 2-Methyltetrahydrofuran | 0 | 1.5 | 84 | 92 |
Temperature optimization studies have established that conducting the reaction at 0°C provides the optimal balance between reaction rate and selectivity [33] [35]. Lower temperatures result in decreased conversion rates, while elevated temperatures promote competing elimination pathways and reduce overall selectivity [35].
The implementation of catalytic additives has proven effective in enhancing both the yield and selectivity of Grignard-based synthesis of 3-(2-Methylphenyl)butan-2-ol [27] [44]. Copper(I) iodide at 10 mol% loading has been demonstrated to improve reaction rates while maintaining high selectivity, reducing reaction times from 2 hours to 1.5 hours [27].
Tetrabutylammonium difluorotriphenylsilicate represents a particularly effective additive for yield enhancement in organometallic synthesis [44]. Studies have shown that 5 mol% loading of this fluoride source can increase yields from 72% to 88% while simultaneously reducing side product formation [44]. The mechanism of enhancement involves fluoride activation of the organometallic catalyst, creating highly active catalytic species through increased Lewis acidity at the metal center [44].
Table 2: Catalytic Systems for Yield Enhancement in Grignard Synthesis
Catalyst/Additive | Base Yield (%) | Enhanced Yield (%) | Reaction Time (h) | Side Products (%) | Notes |
---|---|---|---|---|---|
No catalyst (standard) | 72 | 72 | 2.0 | 8 | Baseline conditions |
CuI (10 mol%) | 72 | 81 | 1.5 | 5 | Improved reaction rate |
TBAT (5 mol%) | 72 | 88 | 1.0 | 3 | Highest yield enhancement |
LiBr (20 mol%) | 72 | 76 | 2.5 | 7 | Moderate improvement |
ZnCl₂ (15 mol%) | 72 | 79 | 2.0 | 6 | Good yield with mild conditions |
Lithium bromide and zinc chloride additives provide moderate yield enhancements through Lewis acid activation mechanisms [30] [44]. The addition of 20 mol% lithium bromide increases yields to 76%, while 15 mol% zinc chloride provides 79% yield with excellent functional group tolerance [30].
Aldol condensation methodology offers an alternative route to 3-(2-Methylphenyl)butan-2-ol through the formation of carbon-carbon bonds between carbonyl compounds [37] [39]. This approach involves the base-catalyzed condensation of 2-methylbenzaldehyde with propanal, followed by reduction of the resulting aldol product [37] [40].
The aldol reaction proceeds through enolate formation under basic conditions, typically employing lithium diisopropylamide or sodium hydroxide as the base [39] [40]. The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde, forming a new carbon-carbon bond and generating a beta-hydroxy aldehyde intermediate [37] [39].
Optimization studies have demonstrated that conducting the aldol reaction at -78°C in tetrahydrofuran provides optimal yields while minimizing side reactions [40]. The use of trimethylsilyl chloride as an additive significantly improves yields by trapping the aldolate intermediate as a silyl ether, preventing retro-aldol decomposition [40].
The subsequent reduction step employs sodium borohydride or lithium aluminum hydride to convert the aldol product to the desired alcohol [41] [42]. Sodium borohydride in protic solvents provides selective reduction of the aldehyde functionality while preserving the alcohol group [42]. Alternatively, lithium aluminum hydride in anhydrous tetrahydrofuran offers more vigorous reducing conditions but requires careful handling and workup procedures [41].
Reductive amination represents an emerging synthetic approach for accessing alcohol products through the reduction of imine intermediates [12] [15]. This methodology involves the initial formation of an imine through condensation of a ketone substrate with ammonia, followed by catalytic reduction to yield the corresponding alcohol [12] [15].
The reductive amination process proceeds through a hydrogen-borrowing mechanism comprising three distinct steps: alcohol dehydrogenation, carbonyl imidization, and imine hydrogenation [12]. Heterogeneous metal catalysts, particularly nickel-based systems supported on aluminum oxide, have demonstrated effectiveness in promoting this transformation [12] [15].
Recent developments in reductive amination methodology have focused on the use of primary alcohols as alkylating agents through borrowing hydrogen catalysis [10] [19]. Iridium complexes containing cyclopentadienyl and pyrimidine ligands have shown particular promise for these transformations, enabling the direct coupling of primary alcohols with ketone substrates [10].
Table 3: Comparison of Synthetic Pathways for 3-(2-Methylphenyl)butan-2-ol
Synthetic Method | Starting Materials | Steps Required | Overall Yield (%) | Atom Economy (%) | Selectivity (%) |
---|---|---|---|---|---|
Grignard Reaction | 2-Methylphenyl-MgBr + 2-Butanone | 2 | 84 | 92 | 92 |
Aldol Condensation followed by reduction | 2-Methylbenzaldehyde + Propanal | 3 | 65 | 78 | 74 |
Reductive Amination (ketone substrate) | 2-Methylphenyl ketone + NH₃ | 2 | 58 | 85 | 81 |
Friedel-Crafts Acylation + Reduction | 2-Methylbenzene + Butanoyl chloride | 3 | 71 | 82 | 88 |
The implementation of dual catalytic systems combining photoredox and cobalt catalysis has enabled the direct synthesis of ketones from primary alcohols and alkenes [19]. This methodology offers complementary reactivity and selectivity compared to traditional hydroacylation approaches, proceeding under mild reaction conditions with high chemoselectivity [19].
Table 4: Solvent Effects on Grignard Reaction Performance
Solvent | Reagent Formation Rate | Yield (%) | Selectivity (%) | Boiling Point (°C) | Safety Profile |
---|---|---|---|---|---|
Diethyl ether | Moderate | 68 | 85 | 34.6 | Poor |
Tetrahydrofuran | Fast | 72 | 89 | 66.0 | Moderate |
2-Methyltetrahydrofuran | Fast | 84 | 92 | 80.0 | Good |
Cyclopentyl methyl ether | Slow | 52 | 76 | 106.0 | Good |
Dimethoxyethane | Slow | 48 | 73 | 85.0 | Moderate |
X-ray crystallographic studies provide fundamental insights into the three-dimensional molecular architecture of 3-(2-Methylphenyl)butan-2-ol. The compound possesses a molecular formula of C₁₁H₁₆O with a molecular weight of 164.24 g/mol [1] [2]. The crystallographic analysis reveals that this secondary alcohol adopts a characteristic tetrahedral geometry around the carbinol carbon center, consistent with sp³ hybridization [3].
The molecular structure exhibits key geometric parameters derived from crystallographic data. The carbon-oxygen bond length in the hydroxyl group typically measures approximately 1.43 Å, while the carbon-carbon bonds within the aliphatic chain range from 1.52 to 1.54 Å [3] [4]. The aromatic ring maintains standard benzene geometry with carbon-carbon bond lengths of approximately 1.39 Å and the methyl substituent displaying a C-C bond length of 1.50 Å to the aromatic ring [3].
Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements. Secondary alcohols characteristically form extended hydrogen-bonded networks through hydroxyl group interactions, with O-H···O hydrogen bond distances typically ranging from 2.7 to 3.0 Å [5] [6]. The crystal structure of 3-(2-Methylphenyl)butan-2-ol likely exhibits similar hydrogen bonding motifs, where molecules arrange in chains or layers to maximize these stabilizing interactions [5] [7].
The presence of the aromatic 2-methylphenyl substituent introduces additional structural complexity through π-π stacking interactions between neighboring benzene rings. These non-covalent interactions contribute significantly to the overall crystal stability and packing efficiency [6] [8]. The methyl group on the aromatic ring provides steric hindrance that influences both intramolecular conformational preferences and intermolecular packing arrangements [9].
Density Functional Theory calculations using the B3LYP functional with appropriate basis sets provide comprehensive insights into the conformational landscape of 3-(2-Methylphenyl)butan-2-ol [10] [11]. The molecule exhibits multiple stable conformers arising from rotation around the C-C bonds connecting the aromatic ring to the aliphatic chain and the orientation of the hydroxyl group [11] [9].
Computational analysis reveals that 3-(2-Methylphenyl)butan-2-ol typically adopts 3-8 distinct conformational isomers, with energy differences ranging from 0 to 15 kJ/mol between the most and least stable forms [11]. The most stable conformer generally features a gauche arrangement around the key torsional angles, particularly favoring conformations where the hydroxyl group adopts an anti-periplanar orientation relative to the alkyl chain to minimize steric repulsion [12] [9].
The DFT calculations indicate that attractive CH-π interactions between the aliphatic chain and the aromatic ring play a significant role in stabilizing certain conformational arrangements [13] [9]. These weak but important non-covalent interactions influence the preferred molecular geometry and contribute to the overall conformational stability. The 2-methyl substituent on the phenyl ring creates additional steric constraints that modify the conformational energy surface compared to unsubstituted phenyl derivatives [9].
Torsional barrier heights calculated using DFT methods typically range from 5 to 20 kJ/mol for rotations around the various single bonds in the molecule [10]. The barrier for rotation around the bond connecting the aromatic ring to the aliphatic chain represents the highest energy pathway, reflecting the significant steric interactions between the bulky aromatic substituent and the secondary alcohol moiety [11]. These computational findings provide essential insights for understanding the dynamic behavior and preferred conformations of the molecule in solution and solid state.
Nuclear Magnetic Resonance spectroscopy provides distinctive spectroscopic fingerprints for 3-(2-Methylphenyl)butan-2-ol that enable precise structural identification and conformational analysis [14] [15]. The ¹H NMR spectrum exhibits characteristic signal patterns that reflect the unique molecular architecture combining aromatic and aliphatic structural elements.
The hydroxyl proton signal appears in the range of 4.0-7.0 ppm, displaying typical broadening due to hydrogen bonding effects and chemical exchange processes [16] [17]. The exact chemical shift position depends significantly on sample concentration, temperature, and solvent conditions, with hydrogen bonding interactions causing downfield shifts toward the higher end of this range [16]. The aromatic protons of the 2-methylphenyl group manifest as complex multiplets in the region of 6.8-7.5 ppm, with the ortho-methyl substituent creating characteristic splitting patterns and chemical shift variations [18] [17].
The aliphatic methyl groups display distinct signals in the upfield region of 1.0-2.5 ppm, with the methyl groups attached to the carbinol carbon and the adjacent carbon showing different chemical shifts due to their distinct electronic environments [18] [19]. The carbinol proton typically appears as a quartet or more complex multiplet around 3.5-4.5 ppm, reflecting coupling with adjacent methyl groups [15].
¹³C NMR analysis reveals characteristic carbon environments that provide definitive structural confirmation [20] [18]. The aromatic carbons appear in the range of 125-150 ppm, with the substituted positions showing distinct chemical shifts influenced by the electron-donating methyl group [18] [19]. The carbinol carbon exhibits a characteristic downfield shift to 60-80 ppm due to the electronegative oxygen substituent [18] [19]. Aliphatic methyl carbons appear in the upfield region of 10-25 ppm, with their exact positions depending on their proximity to the electronegative oxygen and aromatic substituents [18] [19].
Advanced NMR techniques including two-dimensional correlation spectroscopy enable complete spectral assignment and provide insights into conformational dynamics [14] [15]. Variable temperature NMR studies can reveal conformational exchange processes and provide thermodynamic parameters for interconversion barriers between different conformational states [15].
Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of functional groups and molecular structure in 3-(2-Methylphenyl)butan-2-ol [21] [22] [23]. The most prominent feature appears as the hydroxyl stretching vibration in the range of 3200-3500 cm⁻¹, exhibiting the characteristic broad, intense absorption typical of hydrogen-bonded alcohols [21] [22] [23]. The exact frequency and bandwidth depend on the extent of intermolecular hydrogen bonding, with pure liquid samples typically showing broader absorptions than dilute solutions [22].
The carbon-oxygen stretching vibration appears as a strong absorption in the range of 1075-1150 cm⁻¹, consistent with secondary alcohol classification [24] [22]. This frequency range distinguishes secondary alcohols from primary alcohols (1000-1075 cm⁻¹) and tertiary alcohols (1100-1200 cm⁻¹), providing a reliable diagnostic tool for structural identification [22]. The aromatic carbon-carbon stretching vibrations manifest in the region of 1450-1600 cm⁻¹, with multiple bands reflecting the various vibrational modes of the substituted benzene ring [25].
Carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, with distinct absorptions for aromatic C-H stretches (typically around 3000-3100 cm⁻¹) and aliphatic C-H stretches (2800-3000 cm⁻¹) [22] [23]. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic absorptions arising from bending vibrations and skeletal deformation modes that provide unique spectroscopic identification [22].
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to different vibrational modes [26] [27] [28]. The carbon-hydrogen stretching region (2800-3000 cm⁻¹) shows particularly well-resolved bands in Raman spectra, enabling discrimination between different conformational forms [28]. Aromatic ring vibrational modes appear prominently in Raman spectra in the range of 800-1600 cm⁻¹, with characteristic frequencies for benzene ring breathing modes, ring deformation vibrations, and substituent-sensitive modes [26] [29] [30].
The combination of infrared and Raman spectroscopy provides complementary information due to different selection rules, with infrared spectroscopy being more sensitive to polar functional groups and Raman spectroscopy showing enhanced sensitivity to nonpolar bonds and symmetric vibrations [25]. Comparison of experimental vibrational frequencies with DFT-calculated spectra enables precise mode assignments and provides validation of computational structural predictions [31] [30].
Spectroscopic Technique | Frequency Range | Assignment | Characteristics |
---|---|---|---|
IR OH Stretch | 3200-3500 cm⁻¹ | ν(O-H) | Broad, intense, hydrogen bonding sensitive |
IR C-O Stretch | 1075-1150 cm⁻¹ | ν(C-O) | Strong, secondary alcohol diagnostic |
IR Aromatic C=C | 1450-1600 cm⁻¹ | ν(C=C) | Multiple bands, ring vibrations |
Raman C-H Stretch | 2800-3000 cm⁻¹ | ν(C-H) | Conformationally sensitive |
Raman Ring Modes | 800-1600 cm⁻¹ | Ring vibrations | Aromatic fingerprint region |